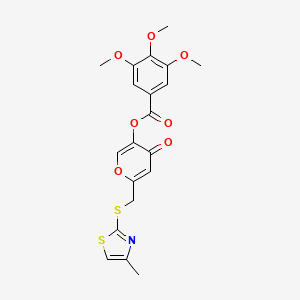
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a compound that belongs to a class of arylsulfonamide-based quinolines. These compounds are of interest due to their potential biological activities, which include antioxidant, antifungal, and antibacterial properties. The compound is structurally related to the derivatives discussed in the provided papers, which focus on the synthesis and biological evaluation of similar arylsulfonamide-based quinolines and tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of related arylsulfonamide-based quinolines typically involves the initial formation of a quinoline derivative, followed by the introduction of a sulfonyl group. For instance, one study describes the synthesis of 3-acetyl-2-methyl-4-phenylquinolines, starting from a nitro-functionalized quinoline that is reduced to an amino derivative and subsequently converted to arylsulfonamides using sulfonyl chlorides . Another study outlines the synthesis of tetrahydroisoquinolines from N-sulfonylphenethylamines and aldehydes, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide would likely feature a tetrahydroquinoline core with a sulfonyl group attached to the nitrogen atom. The presence of a thiophene ring sulfonamide suggests additional steric and electronic effects that could influence the compound's biological activity. Molecular modeling studies, as mentioned in one of the papers, could help in understanding the interactions of such compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and amino groups. These functional groups could participate in various chemical reactions, such as the formation of hydrogen bonds with biological targets, as suggested by the binding studies of similar compounds with the enzyme phenylethanolamine N-methyltransferase (PNMT) . The sulfonamide group, in particular, is known to form favorable interactions with enzymes, which could be crucial for the compound's inhibitory potency.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide would include its solubility, lipophilicity, and stability. These properties are important for the compound's bioavailability and pharmacokinetics. The papers suggest that modifications to the sulfonamide group can alter the lipophilicity and potency of such compounds, which is an important consideration for drug design and development .
科学的研究の応用
Inhibition of Phenylethanolamine N-Methyltransferase
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide and its derivatives have been studied for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. Compounds with sulfonamide groups, like the one , display high potency and selectivity in inhibiting PNMT. This inhibition could be critical for regulating epinephrine levels and understanding conditions related to epinephrine imbalances, such as stress and hypertension (Grunewald et al., 2005).
Anticancer Properties
Sulfonamide derivatives, including those related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide, have shown promising results as potential anticancer agents. These compounds can induce oxidative stress and glutathione depletion in cancer cells, leading to cytotoxic effects. Studies demonstrate significant activity against various cancer cell types, highlighting their potential in cancer therapy research (Madácsi et al., 2013).
Synthesis of Complex Heterocycles
Compounds structurally similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide are useful in the synthesis of complex heterocycles. These heterocycles are crucial in medicinal chemistry for creating diverse molecular structures, which can lead to the discovery of new drugs. The synthesis processes often involve cascade reactions, facilitating the formation of novel structures with potential pharmaceutical applications (Padwa et al., 2002).
Broad-Spectrum Antibacterial Agents
Certain sulfonamide derivatives, similar to the compound , have shown effectiveness as broad-spectrum antibacterial agents. These compounds are especially effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Their synthesis methods are amenable to large-scale production, making them viable candidates for developing new antibacterial drugs (Hashimoto et al., 2007).
Protein Kinase Inhibition
Isoquinoline sulfonamide derivatives are studied for their ability to inhibit protein kinases, enzymes critical in various cellular processes. By inhibiting specific protein kinases, these compounds can potentially modulate immune responses, inhibit tumor progression, and affect cellular proliferation. Such research opens avenues for developing treatments for diseases where protein kinase activity is dysregulated (Blaya et al., 1998).
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-10-4-5-13-7-8-14(11-15(13)18)17-25(21,22)16-9-6-12(2)23-16/h6-9,11,17H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBXNYFEWMGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

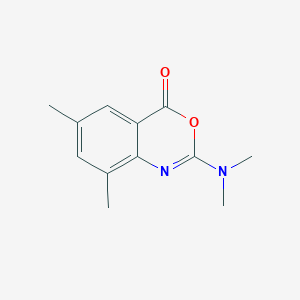
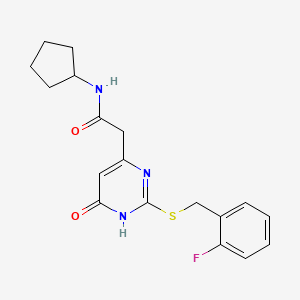
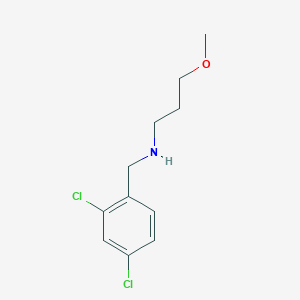
![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)
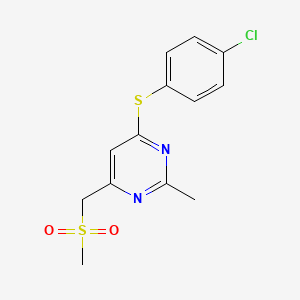
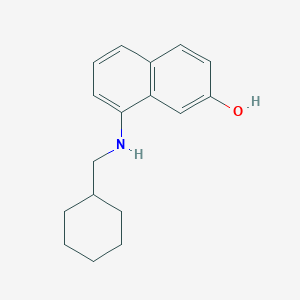

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)
![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)


